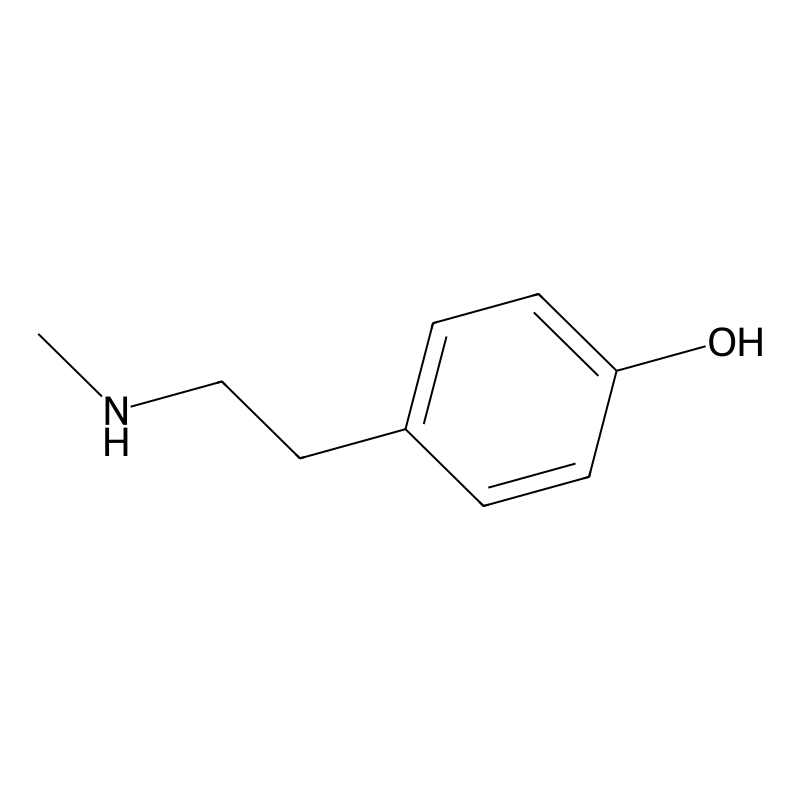

N-Methyltyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential effects on the gastrointestinal system

Some scientific research has investigated the potential effects of NMT on the gastrointestinal system. For example, a study published in the journal Biopharmaceutics and Drug Disposition explored the possibility that NMT might contribute to the therapeutic effects of certain traditional Chinese medicines used for gastrointestinal disorders. The researchers identified NMT as one of the main active components in these medicines and found that it relaxed smooth muscle tissue in the small intestine in vitro [].

Another study, published in Cellular Physiology and Biochemistry, examined the effects of NMT on gastrin release, a hormone involved in stimulating stomach acid secretion. The researchers found that NMT potently stimulated gastrin release in rats [].

Other areas of investigation

Scientific research on NMT is ongoing, and other areas of investigation include its potential effects on:

N-Methyltyramine is a naturally occurring phenethylamine alkaloid, chemically known as 4-hydroxy-N-methylphenethylamine. It is a trace amine found in various plants and is structurally related to tyramine, differing only by the addition of a methyl group on the nitrogen atom. This compound is biosynthesized via the N-methylation of tyramine, catalyzed by specific methyltransferase enzymes in both humans and plants .

The mechanism of action of NMT in the human body is not fully understood. Trace amines like NMT may play a role in various physiological processes, but their specific functions require further investigation [].

Potential Roles:

- NMT might influence neurotransmission or have hormonal effects due to its structural similarity to other bioactive amines [].

- Some studies suggest NMT might inhibit fat breakdown (lipolysis) despite initial hopes for its use in weight loss.

Case Study:

Limited Data:

- Information regarding the toxicity and safety hazards of NMT is scarce.

- High doses might lead to unintended side effects based on its potential interactions with other bioamines.

Considerations:

- NMT is found in bitter orange, which can raise blood pressure and interact with medications [].

- Caution is advised when consuming products containing bitter orange, as the NMT content might contribute to these effects.

Further Research Needed:

- More studies are required to determine the safety profile of NMT and its potential risks associated with consumption or use in supplements.

- Methylation Reactions: N-Methyltyramine can be further methylated to form hordenine, which involves an additional methyl group being added to the nitrogen atom .

- Oxidation Reactions: It acts as a substrate for monoamine oxidase enzymes, which catalyze its oxidation to produce various metabolites. This reaction pathway is significant in understanding its pharmacokinetics and biological effects .

N-Methyltyramine exhibits various biological activities:

- Trace Amine Functionality: It acts as a competitive substrate for monoamine oxidase, influencing neurotransmitter metabolism .

- Gastric Secretion: Studies indicate that N-Methyltyramine stimulates pancreatic secretions in animal models, suggesting a role in digestive processes .

- Lipolysis Inhibition: Research has shown that it can inhibit lipolysis in rat models, demonstrating its potential influence on metabolic processes .

Several synthetic routes have been developed for producing N-Methyltyramine:

- Acetylation Method: The earliest synthesis involved acetylating 4-methoxyphenethylamine and subsequently methylating the amide using sodium and methyl iodide .

- Thermal Decarboxylation: Another method involves the thermal decarboxylation of N-methyltyrosine at high temperatures .

- Hydrogenation Method: A recent patent describes a method using palladium on carbon as a catalyst for hydrogenation reactions to synthesize N-methyltyramine hydrochloride from specific starting materials .

N-Methyltyramine has several applications:

- Pharmaceutical Research: Its role as a trace amine makes it of interest in studying neuropharmacology and metabolic pathways.

- Dietary Supplementation: Due to its stimulant properties, it is sometimes included in dietary supplements aimed at enhancing energy and performance.

Interaction studies have shown that N-Methyltyramine competes with other substrates for enzymatic oxidation by monoamine oxidase. It has been demonstrated to affect glucose transport in adipose tissues by interacting with various amine oxidases, indicating its potential role in metabolic regulation .

N-Methyltyramine shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

| Compound | Structure | Unique Properties |

|---|---|---|

| Tyramine | 4-hydroxyphenylethylamine | Precursor to N-methyltyramine; involved in neurotransmission. |

| Hordenine | N,N-dimethyltyramine | Methylated derivative of N-methyltyramine; stimulates gastrin release. |

| Phenylethylamine | Basic structure of N-methyltyramine | Acts as a stimulant; precursor for various psychoactive substances. |

| N-Methyltyrosine | Methylated derivative of tyrosine | Precursor for N-methyltyramine; involved in protein synthesis. |

N-Methyltyramine is unique due to its specific biological activities and its role as an intermediate in the biosynthesis of other compounds like hordenine, highlighting its significance in both natural products chemistry and pharmacology .

Thermal Properties

N-Methyltyramine exhibits well-defined thermal transition points that are critical for understanding its physical behavior under various conditions. The melting point demonstrates some variation across different literature sources, with reported values ranging from 121-126°C [1] [2] to 130-131°C [3] [4], with the most recent authoritative source citing 133-134.5°C [5]. This variation likely reflects differences in sample purity, measurement techniques, and crystalline forms.

The compound displays a significantly higher boiling point, with measurements indicating 270.9±15.0°C at standard atmospheric pressure (760 mmHg) [1]. Alternative measurements under reduced pressure conditions show a boiling point of 183-185°C at 1.20 kPa [3] [4], demonstrating the typical inverse relationship between pressure and boiling temperature. The molecular weight has been consistently reported as 151.21 g/mol [1] [5], with high-precision measurements providing values of 151.2056 [6] and 151.209 [7].

| Property | Value 1 | Value 2 | Value 3 | Citations |

|---|---|---|---|---|

| Melting Point | 121-126°C (lit.) | 130-131°C | 133-134.5°C | [1] [2] [8] [5] |

| Boiling Point | 270.9±15.0°C at 760 mmHg | 183-185°C (1.20 kPa) | N/A | [1] [3] [4] |

| Molecular Weight | 151.21 g/mol | 151.2056 | 151.209 | [1] [5] [7] |

| Density | 1.0±0.1 g/cm³ (predicted) | 1.035±0.06 g/cm³ (predicted) | N/A | [1] [3] [4] |

| Flash Point | 119.7±11.0°C | 119.7°C | N/A | [1] [3] |

| Vapor Pressure | 0.004 mmHg at 25°C | N/A | N/A | [3] |

Physical State and Morphology

N-Methyltyramine typically appears as a pale beige to light beige crystalline solid [9] [3], though some sources describe it as white prismatic crystals when crystallized from ethanol or as flake crystals when crystallized from benzene [3] [4]. The compound exhibits polymorphic behavior, with different crystallization conditions yielding distinct crystal habits. The density has been predicted to be approximately 1.0±0.1 g/cm³ [1] to 1.035±0.06 g/cm³ [3] [4], values consistent with organic compounds containing similar functional groups.

Solubility Characteristics

The solubility profile of N-Methyltyramine reflects its amphiphilic nature, containing both hydrophilic (phenolic hydroxyl and amine) and hydrophobic (aromatic ring and alkyl chain) components. The compound demonstrates limited water solubility, being described as "slightly soluble" in aqueous media [2] [9] [3]. This limited aqueous solubility is typical for phenethylamine derivatives with significant aromatic character.

In organic solvents, N-Methyltyramine shows enhanced solubility. The hydrochloride salt form exhibits solubility of approximately 3 mg/ml in dimethyl sulfoxide (DMSO), 1 mg/ml in methanol, and 5 mg/ml in phosphate-buffered saline at pH 7.2 [10]. These solubility values indicate favorable interactions with polar protic and aprotic solvents, likely due to hydrogen bonding capabilities of both the phenolic hydroxyl and amine functionalities.

| Solvent | Solubility | Form | Citations |

|---|---|---|---|

| Water | Slightly soluble | Free base | [2] [9] [3] |

| DMSO | 3 mg/ml | Hydrochloride | [10] |

| Methanol | 1 mg/ml | Hydrochloride | [10] |

| PBS (pH 7.2) | 5 mg/ml | Hydrochloride | [10] |

Vapor Pressure and Volatility

The vapor pressure of N-Methyltyramine at 25°C has been reported as 0.004 mmHg [3], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the compound's hydrogen bonding capacity and molecular weight, suggesting that it will have limited tendency to evaporate under normal environmental conditions. The flash point of 119.7±11.0°C [1] [3] indicates moderate thermal stability before reaching combustible vapor concentrations.

Acid-Base Behavior and pKa Profiling

Ionization Constants

N-Methyltyramine exhibits characteristic acid-base behavior due to the presence of both a phenolic hydroxyl group and a secondary amine functionality. The compound possesses two ionizable groups with distinctly different pKa values, making it capable of existing in multiple protonation states depending on solution pH.

The strongest basic pKa has been determined to be 9.82 [11] or 9.86±0.15 (predicted) [3], corresponding to the protonation of the secondary amine nitrogen. This value is typical for secondary aliphatic amines and indicates that N-Methyltyramine will be predominantly protonated (positively charged) under physiological conditions. The strongest acidic pKa is reported as 10.54 [11], corresponding to the deprotonation of the phenolic hydroxyl group.

| Property | Value 1 | Value 2 | Citations |

|---|---|---|---|

| Strongest Basic pKa | 9.82 | 9.86±0.15 (predicted) | [11] [3] |

| Strongest Acidic pKa | 10.54 | N/A | [11] |

| Physiological Charge | +1 at pH 7.3 | +1 | [12] [11] |

| Major Species at pH 7.3 | N-methyltyraminium | Conjugate acid | [12] |

pH-Dependent Speciation

At physiological pH (7.3), N-Methyltyramine exists predominantly as the N-methyltyraminium cation [12], with the amine group protonated while the phenolic hydroxyl remains neutral. This protonation state significantly influences the compound's biological activity, membrane permeability, and interaction with biological targets. The positive charge at physiological pH affects the compound's distribution in biological systems and its binding to various receptors and enzymes.

The compound's acid-base behavior follows the typical pattern expected for phenethylamine derivatives. At low pH values (acidic conditions), both the amine and phenol groups may interact with the acidic environment, though the amine will be the primary site of protonation due to its significantly higher basicity. At high pH values (basic conditions), the compound may exist as a zwitterion or in its neutral form, depending on the specific pH relative to both pKa values.

Ionization Equilibria

The ionization behavior of N-Methyltyramine can be described by two sequential equilibria:

For the amine group (basic ionization):

R-NH₂⁺ ⇌ R-NH₂ + H⁺ (pKa ≈ 9.8)

For the phenolic group (acidic ionization):

Ar-OH ⇌ Ar-O⁻ + H⁺ (pKa ≈ 10.5)

These equilibria determine the distribution of ionic species across different pH ranges and are crucial for understanding the compound's behavior in biological systems, analytical procedures, and synthetic applications.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Methyltyramine through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinct regions corresponding to different molecular environments within the compound.

The aromatic protons of the benzene ring appear in the typical aromatic region at approximately 6.5-7.1 ppm [13] [14], displaying the characteristic pattern expected for para-disubstituted benzene derivatives. The four aromatic protons appear as two sets of equivalent protons due to the symmetry of the substitution pattern, with the protons ortho to the hydroxyl group typically appearing slightly upfield relative to those ortho to the ethylamine chain.

| NMR Type | Chemical Shift/Notes | Additional Info | Citations |

|---|---|---|---|

| ¹H NMR (aromatic) | ~6.5-7.1 ppm (4H, benzene ring protons) | Typical aromatic region | [13] [14] |

| ¹H NMR (ethylamine) | ~2.3-3.0 ppm (CH₂CH₂) | Adjacent to amine | [15] |

| ¹H NMR (methyl) | ~2.3-2.5 ppm (NCH₃) | N-methyl group | [15] |

| ¹H NMR (NH) | ~0.5-5.0 ppm | Variable, exchangeable | [15] |

| ¹³C NMR | Available in PubChem database | See reference for details | [13] |

The aliphatic region contains several important signals. The ethylene bridge connecting the aromatic ring to the amine appears as two distinct multipets in the range of 2.3-3.0 ppm [15]. The methylene group adjacent to the aromatic ring typically appears slightly downfield relative to the methylene group adjacent to the nitrogen due to the deshielding effect of the aromatic system. The N-methyl group produces a characteristic singlet at approximately 2.3-2.5 ppm [15].

The N-H proton signal appears in a broad range from 0.5-5.0 ppm [15], with the exact position being highly dependent on concentration, temperature, and solvent conditions due to hydrogen bonding and exchange phenomena. This proton is typically exchangeable with deuterium when D₂O is added to the sample, providing confirmation of its identity.

¹³C NMR spectroscopy provides complementary structural information, with carbon signals appearing in characteristic regions based on their chemical environment. The aromatic carbons appear in the 110-160 ppm region, with the specific chemical shifts depending on the substitution pattern and electronic effects of the hydroxyl and ethylamine substituents [13].

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational fingerprint of N-Methyltyramine through characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The IR spectrum provides clear evidence for the presence of both phenolic and amine functionalities.

| Functional Group | Frequency (cm⁻¹) | Intensity | Citations |

|---|---|---|---|

| O-H stretch (phenol) | 3500-3200 cm⁻¹ | Hydrogen-bonded | [16] |

| N-H stretch | 3550-3060 cm⁻¹ | Secondary amine | [16] [15] |

| Aromatic C-H | 3100-3050 cm⁻¹ | Strong | [16] |

| Aliphatic C-H | 3000-2850 cm⁻¹ | Strong | [16] |

| Aromatic C=C | 1600-1475 cm⁻¹ | Medium-weak | [16] |

| N-H bend | 1640-1550 cm⁻¹ | Medium-strong | [16] [15] |

| C-N stretch | 1250-1000 cm⁻¹ | Medium-strong | [16] |

| C-O stretch | 1300-1000 cm⁻¹ | Strong (phenol) | [16] |

| Aromatic substitution | 900-690 cm⁻¹ | Strong | [16] |

The high-frequency region (3000-3700 cm⁻¹) contains several important absorptions. The phenolic O-H stretch appears as a broad absorption in the 3500-3200 cm⁻¹ region [16], typically broadened due to hydrogen bonding interactions. The N-H stretch of the secondary amine appears in the 3550-3060 cm⁻¹ range [16] [15], often appearing as a medium to strong absorption that may overlap with the O-H stretch.

Aromatic and aliphatic C-H stretching vibrations appear in their characteristic regions, with aromatic C-H stretches occurring at 3100-3050 cm⁻¹ [16] and aliphatic C-H stretches appearing at 3000-2850 cm⁻¹ [16]. These absorptions are typically strong and well-defined.

The fingerprint region (below 1700 cm⁻¹) contains numerous diagnostic absorptions. Aromatic C=C stretching vibrations appear as medium-weak absorptions in the 1600-1475 cm⁻¹ region [16]. The N-H bending vibration of the secondary amine produces a medium-strong absorption in the 1640-1550 cm⁻¹ range [16] [15].

C-N and C-O stretching vibrations appear in the 1300-1000 cm⁻¹ region [16], with the C-O stretch of the phenol typically being quite strong and diagnostic. The aromatic substitution pattern is revealed by characteristic out-of-plane bending vibrations in the 900-690 cm⁻¹ region [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in N-Methyltyramine, primarily arising from the aromatic chromophore and its interactions with the substituent groups. The UV-Vis spectrum is dominated by transitions within the substituted benzene ring system.

| Transition Type | Wavelength Range | Notes | Citations |

|---|---|---|---|

| Aromatic π→π* transition | ~250-280 nm region | Phenolic chromophore | [17] [18] |

| Phenol band | Extended conjugation expected | Substituted benzene | [18] |

| n→π* transition | Possible at longer wavelengths | Amine functionality | [17] |

| Molar absorptivity | High for aromatic systems | >1,000 L mol⁻¹ cm⁻¹ | [17] |

The primary absorption band occurs in the 250-280 nm region [17] [18], corresponding to π→π* transitions within the substituted benzene ring. This absorption is characteristic of phenolic compounds and exhibits high molar absorptivity (>1,000 L mol⁻¹ cm⁻¹) [17], typical for aromatic chromophores.

The presence of both electron-donating (hydroxyl and amine) substituents on the benzene ring results in extended conjugation and bathochromic shifts relative to unsubstituted benzene. The hydroxyl group, in particular, provides significant resonance donation to the aromatic system, affecting both the wavelength and intensity of the primary absorption band.

Secondary absorption features may be observed at longer wavelengths due to n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms [17]. These transitions are typically of lower intensity but provide additional spectroscopic information about the electronic structure of the molecule.

Stability Under Various Environmental Conditions

Thermal Stability

N-Methyltyramine demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable at room temperature when stored appropriately [19] [20], with no decomposition observed under standard laboratory conditions. However, the compound should be protected from excessive heat, as indicated by its flash point of approximately 119.7°C [1] [3].

For long-term storage, refrigeration is recommended, particularly for the hydrochloride salt form, which is typically stored at -20°C [10] [19]. This low-temperature storage helps prevent thermal degradation and maintains compound integrity over extended periods.

| Stability Type | Behavior | Conditions/Notes | Citations |

|---|---|---|---|

| Thermal Stability | Stable under normal conditions | Room temperature storage | [19] [20] |

| Light Sensitivity | Light-sensitive compound | Store protected from light | [21] |

| pH Stability | Stable in acidic conditions | pKa ~9.8, protonated at low pH | [11] |

| Oxidation Susceptibility | Catechol groups unstable in alkaline | Avoid alkaline conditions | [21] |

| Storage Temperature | Refrigerator storage recommended | -20°C for hydrochloride | [10] [19] |

| Decomposition Temperature | No decomposition under normal use | Heat-sensitive | [19] |

| Chemical Stability | Stable under recommended conditions | Avoid dust generation | [19] [20] |

| Solvent Stability | Stable in organic solvents | DMSO, methanol compatible | [10] |

| Atmospheric Oxidation | Susceptible to atmospheric degradation | Amine compounds unstable | [22] |

| Enzymatic Degradation | Substrate for MAO enzymes | Metabolic instability | [23] |

Photochemical Stability

N-Methyltyramine exhibits significant light sensitivity [21], requiring protection from light during storage and handling. This photosensitivity is common among phenethylamine derivatives and is attributed to the presence of chromophoric groups that can undergo photochemical reactions leading to decomposition or structural modification.

The compound should be stored in amber containers or wrapped in aluminum foil to prevent photodegradation. Exposure to ultraviolet radiation should be minimized, particularly during analytical procedures or synthetic transformations where photostability is critical.

pH-Dependent Stability

The stability of N-Methyltyramine shows strong pH dependence, with the compound being most stable under acidic conditions where the amine group is protonated [11]. This increased stability in acidic media is related to the reduced nucleophilicity of the protonated amine, which decreases its susceptibility to oxidative degradation.

Under alkaline conditions, the compound becomes more susceptible to oxidation [21], particularly affecting the phenolic hydroxyl group. The catechol-like structure that could potentially form through oxidation is inherently unstable under basic conditions, leading to further degradation products.

Oxidative Stability

N-Methyltyramine demonstrates susceptibility to atmospheric oxidation [22], a characteristic shared with many amine-containing compounds. The presence of both phenolic and amine functionalities creates multiple sites for potential oxidative attack. The amine group is particularly vulnerable to oxidation by atmospheric oxygen, potentially forming imine intermediates or more complex oxidation products.

The compound should be stored under inert atmosphere (nitrogen or argon) when possible, particularly in solution form where oxidation reactions may proceed more readily. Antioxidants may be added to formulations containing N-Methyltyramine to enhance stability during storage.

Enzymatic Stability

From a biological perspective, N-Methyltyramine serves as a substrate for monoamine oxidase (MAO) enzymes [23], leading to its metabolic degradation in biological systems. This enzymatic susceptibility results in relatively short biological half-lives and rapid clearance from biological systems.

The compound's interaction with MAO enzymes involves oxidative deamination, producing the corresponding aldehyde (4-hydroxyphenylacetaldehyde) along with methylamine and hydrogen peroxide. This metabolic pathway represents a significant route of degradation in biological environments.

Chemical Stability in Solvents

N-Methyltyramine demonstrates good stability in common organic solvents, including DMSO and methanol [10]. This solvent compatibility makes the compound suitable for various analytical and synthetic applications. However, care should be taken to avoid solvents that may promote oxidation or other degradation reactions.

The compound shows particular stability in aprotic solvents where hydrogen bonding interactions are minimized. In protic solvents, the stability may be influenced by the extent of hydrogen bonding and the potential for solvent-mediated degradation reactions.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant